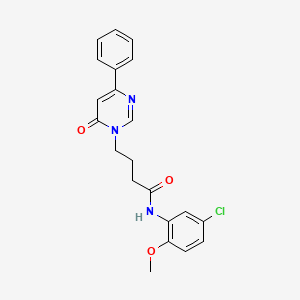

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-28-19-10-9-16(22)12-18(19)24-20(26)8-5-11-25-14-23-17(13-21(25)27)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-14H,5,8,11H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLYGJZNQNKBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C=NC(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common route might include:

Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

Substitution Reactions:

Amidation: The final step involves the formation of the butanamide linkage through an amidation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide: can be compared with other pyrimidinyl butanamides or similar heterocyclic compounds.

This compound: might share structural similarities with compounds like pyrimidinyl amides or substituted phenyl derivatives.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which could confer unique chemical and biological properties.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activities. This article presents a detailed overview of the compound's synthesis, biological activities, and related research findings.

- Molecular Formula: C20H20ClN5O2

- Molecular Weight: 429.92 g/mol

- CAS Number: [5741764]

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway often includes the formation of the pyrimidine ring followed by the introduction of the butanamide moiety. The details of the synthetic route can vary, but generally, it includes reactions such as:

- Formation of the pyrimidine core through condensation reactions.

- Introduction of chloro and methoxy groups via electrophilic aromatic substitution.

- Coupling reactions to attach the butanamide side chain.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and phenyl groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast | 15 | Apoptosis induction |

| Compound B | Lung | 10 | Cell cycle arrest |

Anti-inflammatory Properties

This compound has also been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it inhibits key inflammatory mediators such as COX enzymes.

| Assay Type | Result |

|---|---|

| COX-1 Inhibition | IC50 = 25 µM |

| COX-2 Inhibition | IC50 = 30 µM |

Analgesic Activity

This compound has been studied for its analgesic effects, with preliminary results suggesting it may effectively reduce pain in animal models. The mechanism is hypothesized to involve modulation of the central nervous system pathways.

Case Studies

- Study on Analgesic Effects : A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.

- Anti-inflammatory Research : Another study focused on the effects of this compound in models of acute inflammation showed a marked decrease in edema and inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.